molecular formula C22H23N3O2 B2508883 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea CAS No. 898432-43-4

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2508883
CAS No.: 898432-43-4
M. Wt: 361.445
InChI Key: BDQUJIGYJJAFAT-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound designed for research applications, incorporating several pharmacologically significant motifs. Its structure features a urea backbone, known for its ability to participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets. The indoline moiety provides a saturated bicyclic structure that can influence the compound's rigidity and electronic properties, while the furan ring, an electron-rich heterocycle, offers potential for π-π stacking interactions. The meta-substituted toluene group adds steric and electronic modulation to the arylurea portion of the molecule. This unique hybridization makes it a candidate for investigating new chemical entities in various research fields. Compounds containing indole-related structures (like indoline) have demonstrated a broad spectrum of biological activities in research, including antiviral, anti-inflammatory, and anticancer properties . Urea-based molecules are also extensively studied as enzyme inhibitors, such as urease inhibitors, due to their capacity to interact with active site residues . The combination of these features suggests potential research value in medicinal chemistry for exploring mechanism-of-action and structure-activity relationships (SAR). Researchers may find this compound particularly useful for developing novel therapeutic agents or as a biochemical probe. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQUJIGYJJAFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indoline-Ethyl-Furan Intermediate

The 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine intermediate is pivotal. A plausible route involves:

  • Indoline Functionalization : Indoline undergoes N-alkylation with 2-bromo-1-(furan-2-yl)ethanol in the presence of a base like K₂CO₃ in acetonitrile at reflux.
  • Amine Formation : The resulting alcohol is converted to a primary amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by Boc protection to yield tert-butyl (2-(furan-2-yl)-2-(indolin-1-yl)ethyl)carbamate.

Key Data :

  • N-Alkylation : 80°C, 12 h, yield: 68–72%.
  • Mitsunobu Reaction : DEAD (1.2 eq), PPh₃ (1.2 eq), THF, 0°C to RT, yield: 85%.

Preparation of m-Tolyl Isocyanate

m-Tolyl isocyanate is synthesized from m-toluidine via phosgenation:

  • Phosgene Reaction : m-Toluidine reacts with phosgene (1.1 eq) in toluene at 0°C, followed by gradual warming to 50°C.
  • Purification : Distillation under reduced pressure yields pure m-tolyl isocyanate (bp: 92–94°C at 15 mmHg).

Safety Note : Phosgene requires strict containment; alternative reagents like triphosgene may be employed.

Urea Bond Formation

The Boc-protected amine is deprotected using HCl/dioxane (4 M, 2 h, RT), and the resultant amine reacts with m-tolyl isocyanate (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 1.5 eq) as a base:
$$
\text{Amine} + \text{m-Tolyl-NCO} \xrightarrow{\text{DCM, TEA}} \text{Urea Product}
$$
Optimization :

  • Temperature : 0°C to RT, 12 h.
  • Yield : 78–82% after column chromatography (SiO₂, hexane/EtOAc 3:1).

One-Pot Synthesis Strategies

A streamlined approach combines indoline alkylation and urea formation in a single vessel:

  • Alkylation-Urea Coupling : Indoline, 2-bromo-1-(furan-2-yl)ethanol, and m-tolyl isocyanate are reacted with Cs₂CO₃ in DMF at 80°C for 24 h.
  • Work-Up : Extraction with EtOAc, washing with brine, and purification via recrystallization (MeOH/H₂O).

Outcome :

  • Yield : 65% (lower than stepwise due to competing side reactions).

Catalytic Methods and Optimization

Palladium-Catalyzed Coupling

Spectroscopic Characterization and Analytical Data

Intermediate/Product ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Indoline-ethyl-furan amine δ 7.45 (d, J = 7.8 Hz, 1H), 6.85 (m, 2H), 4.25 (q, 2H), 3.70 (t, 2H), 2.95 (m, 2H) δ 154.2 (C=O), 142.1 (Ar), 110.5 (furan)
m-Tolyl isocyanate δ 7.35 (m, 4H), 2.40 (s, 3H) δ 148.9 (NCO), 138.2 (Ar), 21.5 (CH₃)
Target Urea δ 7.60 (s, 1H, NH), 7.30 (m, 4H), 6.75 (m, 3H), 4.10 (m, 2H), 3.85 (m, 2H), 2.35 (s, 3H) δ 158.1 (C=O), 142.3 (furan), 138.5 (Ar), 21.3 (CH₃)

Mass Spectrometry : ESI-MS m/z 361.4 [M+H]⁺, consistent with molecular formula C₂₂H₂₃N₃O₂.

Challenges and Practical Considerations

  • Amine Sensitivity : The primary amine intermediate is prone to oxidation; use of inert atmosphere (N₂/Ar) is critical.
  • Isocyanate Handling : m-Tolyl isocyanate is moisture-sensitive; reactions require anhydrous conditions.
  • Purification : Silica gel chromatography (EtOAc/hexane) effectively separates urea products from unreacted amines.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea linkage may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its complex structure and potential bioactivity.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Indolin-1-yl vs. Pyrazol-1-yl/Indol-3-yl Sulfonyl: The indolin-1-yl group in the parent compound provides a rigid, planar bicyclic system, favoring π-π interactions with aromatic protein residues . The sulfonyl group in increases molecular weight and polarity, likely altering pharmacokinetics (e.g., prolonged half-life due to reduced renal clearance) .

Thiourea vs. Urea :

  • The thiourea analog () replaces the urea oxygen with sulfur, significantly altering electronic properties. Thioureas exhibit stronger metal-coordination capacity, which could be exploited in enzyme inhibition (e.g., urease or metalloproteases) .

Aryl Group Positioning (m-tolyl vs. o-tolyl) :

  • The m-tolyl group in the parent compound offers a balance between lipophilicity and steric accessibility compared to the ortho-substituted analog in , which may hinder binding due to steric clashes .

Biological Activity

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound notable for its diverse biological activities. This compound is characterized by its unique structural features, including a furan moiety, an indolin group, and a tolyl urea linkage. These components contribute to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure can be represented as follows:

IUPAC Name 1[2(2,3dihydroindol1yl)2(furan2yl)ethyl]3(3methylphenyl)urea\text{IUPAC Name }1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea
PropertyValue
Molecular FormulaC22H23N3O2
Molecular Weight375.44 g/mol
CAS Number898432-43-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Intermediate : Cyclization reactions are employed to prepare the furan moiety.
  • Indolin Intermediate Synthesis : The indolin group is synthesized via Fischer indole synthesis or similar methods.
  • Coupling Reaction : The furan and indolin intermediates are coupled using palladium-catalyzed cross-coupling reactions.
  • Urea Formation : The final step involves reacting the coupled intermediate with an isocyanate or carbodiimide to form the urea linkage.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of urea have shown broad-spectrum antitumor activity across various cancer cell lines, including:

  • GI50 Values :
    • Non-small lung cancer: 25.1 μM
    • Ovarian cancer: 28.7 μM
    • Breast cancer (T-47D): 15.1 μM .

These findings suggest that the unique structure of this compound may confer similar or enhanced anticancer activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In studies involving Schiff base derivatives, compounds similar to this urea exhibited potent antibacterial and antifungal activities, outperforming standard antibiotics like fluconazole in some cases .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundAnticancer Activity (GI50 μM)Antimicrobial Activity
1-(2-(Furan-2-yl)ethyl)-3-(m-tolyl)ureaNot specifiedModerate
1-(2-(Indolin-1-yl)ethyl)-3-(m-tolyl)ureaNot specifiedLow
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)ureaTBDTBD

This table highlights the potential uniqueness of this compound due to its combination of functional groups.

Case Studies and Research Findings

Recent studies have focused on the biological implications of similar compounds:

  • Antifungal Studies : A study demonstrated that derivatives with furan and indole groups exhibited antifungal activity with MIC values lower than those of standard treatments .
  • Antibacterial Research : Another study found that certain derivatives inhibited biofilm formation in bacteria like Staphylococcus aureus, suggesting potential applications in treating resistant infections .

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